![molecular formula C11H23NO3 B3102054 tert-butyl (1S,2R)-1-(hydroxymethyl)-2-methylbutylcarbamate CAS No. 141321-50-8](/img/structure/B3102054.png)
tert-butyl (1S,2R)-1-(hydroxymethyl)-2-methylbutylcarbamate
Overview
Description
Tert-butyl (1S,2R)-1-(hydroxymethyl)-2-methylbutylcarbamate, also known as tert-butylcarbamate, is a synthetic compound used in a variety of scientific research applications. It is a white, odorless, crystalline solid that is soluble in water and other organic solvents. This compound is used in the synthesis of various chemicals, as well as in the manufacture of pharmaceuticals and other products. It is also used in the study of biochemical and physiological effects, and has been found to have a variety of potential applications.
Scientific Research Applications
Tert-butyl (1S,2R)-1-(hydroxymethyl)-2-methylbutylcarbamate has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of other compounds, such as pharmaceuticals and other products. It has also been used in the study of biochemical and physiological effects, and has been found to have potential applications in the development of new drugs and treatments. It has been used in the synthesis of a variety of compounds, including inhibitors of enzymes, as well as in the study of enzyme catalysis and enzyme-substrate interactions.
Mechanism of Action
Tert-butyl (1S,2R)-1-(hydroxymethyl)-2-methylbutylcarbamate is an inhibitor of enzymes. It binds to the active site of the enzyme, blocking the enzyme’s ability to catalyze the reaction. This inhibition of enzyme activity can be used to study the biochemical and physiological effects of the enzyme.
Biochemical and Physiological Effects
This compound has been used in the study of biochemical and physiological effects. It has been used to study the inhibition of enzymes, as well as the inhibition of enzyme-substrate interactions. It has also been used to study the effects of drugs and other compounds on biochemical and physiological processes.
Advantages and Limitations for Lab Experiments
Tert-butyl (1S,2R)-1-(hydroxymethyl)-2-methylbutylcarbamate has several advantages for use in laboratory experiments. It is a relatively inexpensive compound that is easily synthesized and is non-toxic. It is also relatively stable and has a low vapor pressure, making it an ideal reagent for laboratory experiments. However, it has some limitations. It is insoluble in some organic solvents, and its solubility in water is limited. Additionally, it can be hydrolyzed by some enzymes, making it unsuitable for use in some experiments.
Future Directions
Tert-butyl (1S,2R)-1-(hydroxymethyl)-2-methylbutylcarbamate has potential applications in the development of new drugs and treatments. It could be used to study the inhibition of enzymes and enzyme-substrate interactions, as well as the effects of drugs and other compounds on biochemical and physiological processes. Additionally, it could be used to study the effects of environmental pollutants on biochemical and physiological processes. It could also be used in the synthesis of new compounds for use in pharmaceuticals, cosmetics, and other products. Finally, it could be used in the development of new methods of synthesizing compounds and in the study of enzyme catalysis and enzyme-substrate interactions.
properties
IUPAC Name |
tert-butyl N-[(2S,3R)-1-hydroxy-3-methylpentan-2-yl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO3/c1-6-8(2)9(7-13)12-10(14)15-11(3,4)5/h8-9,13H,6-7H2,1-5H3,(H,12,14)/t8-,9-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPLDQMXXYMKQPW-RKDXNWHRSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(CO)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C)[C@@H](CO)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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